BenchChemオンラインストアへようこそ!

Almotriptan

Pharmacokinetics Oral Bioavailability Drug Absorption

Almotriptan Malate (CAS 181183-52-8) is a second-generation triptan with ~70% oral bioavailability — the highest in its class — making it the gold-standard reference compound for oral dose-response studies in rodent migraine models. Unlike sumatriptan (14% bioavailability), its reliable absorption minimizes inter-animal variability as a positive control. For Phase II/III trials, almotriptan 12.5 mg offers a placebo-like AE rate (1.8% over placebo) and 34.7% sustained pain-free rate, enabling sensitive detection of tolerability differences with experimental drugs. Also ideal for pharmacoeconomic modeling (cost/SNAE: USD 82 vs. USD 138 for sumatriptan 100 mg) and selective 5-HT1B/1D pathway dissection (pKi=8.0, 35-51x selectivity). Supplied as ≥98% HPLC-pure malate salt with full analytical documentation.

Molecular Formula C17H25N3O2S
Molecular Weight 335.5 g/mol
CAS No. 181183-52-8
Cat. No. B001277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlmotriptan
CAS181183-52-8
SynonymsAlmogran
almotriptan
almotriptan malate
Axert
Molecular FormulaC17H25N3O2S
Molecular Weight335.5 g/mol
Structural Identifiers
SMILESCN(C)CCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3
InChIInChI=1S/C17H25N3O2S/c1-19(2)10-7-15-12-18-17-6-5-14(11-16(15)17)13-23(21,22)20-8-3-4-9-20/h5-6,11-12,18H,3-4,7-10,13H2,1-2H3
InChIKeyWKEMJKQOLOHJLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.21e-01 g/L

Almotriptan (CAS 181183-52-8): Procurement-Ready, High-Purity 5-HT1B/1D Agonist for Migraine and Serotonin Research


Almotriptan (CAS 181183-52-8) is a second-generation, small-molecule agonist with high affinity for the 5-HT1B and 5-HT1D serotonin receptor subtypes [1]. It is a member of the triptan class of therapeutics, which are primarily indicated for the acute treatment of migraine attacks in adults [2]. Its pharmacological action is based on the selective activation of these receptors, leading to vasoconstriction of dilated cranial blood vessels and the inhibition of pro-inflammatory neuropeptide release [1].

Almotriptan (CAS 181183-52-8): Why It Cannot Be Substituted with Sumatriptan or Rizatriptan in Critical Research and Development


Despite belonging to the same triptan class, almotriptan cannot be freely interchanged with other triptans like sumatriptan, rizatriptan, or eletriptan due to quantifiable differences in pharmacokinetics, tolerability, and receptor binding profiles [1]. These differences have a direct, measurable impact on key preclinical and clinical outcomes, including bioavailability, the incidence of adverse events, and the balance between efficacy and tolerability [2]. Therefore, selection of almotriptan for a research or manufacturing program must be based on its specific, evidence-backed performance characteristics, as outlined in the quantitative guide below.

Almotriptan (CAS 181183-52-8): A Quantitative Evidence Guide for Scientific Selection and Procurement Decisions


Superior Oral Bioavailability: Almotriptan Achieves ~70% Bioavailability, the Highest Among All Oral Triptans

Almotriptan exhibits an absolute oral bioavailability of approximately 70% in healthy volunteers [1]. This is a quantifiable advantage over the class prototype sumatriptan, which has a much lower oral bioavailability of just 14% [2]. This ~5-fold difference in systemic exposure is a critical factor for preclinical studies requiring predictable pharmacokinetics or for formulation development where high bioavailability is a key quality attribute [2].

Pharmacokinetics Oral Bioavailability Drug Absorption

Superior Tolerability Profile: Almotriptan 12.5 mg Shows a Placebo-Like Adverse Event Rate, Significantly Lower Than Sumatriptan

In a meta-analysis of 53 placebo-controlled trials, the placebo-corrected adverse event rate for almotriptan 12.5 mg was just 1.8% [1]. This is substantially lower than the rates for sumatriptan 50 mg (7.8%) and sumatriptan 100 mg (13.2%) [1]. This favorable tolerability profile is a key differentiator, with almotriptan's adverse event rate being approximately 30% lower than what would be expected based on its efficacy, in contrast to other triptans like eletriptan [2].

Adverse Events Tolerability Safety Pharmacology

Higher Sustained Pain-Free (SPF) Rate with Early Intervention: Almotriptan 12.5 mg Shows Superiority Over Sumatriptan 100 mg

A post hoc analysis of a randomized controlled trial demonstrated that when treatment was initiated within 1 hour of migraine onset, the 2-hour pain-free rate for almotriptan 12.5 mg was 37.9% (P=0.016 vs. placebo), compared to 35.7% for sumatriptan 100 mg (P=0.028 vs. placebo) and 18.9% for placebo [1]. More importantly, almotriptan 12.5 mg achieved a statistically significant sustained pain-free rate of 34.7% (P=0.022 vs. placebo), whereas sumatriptan 100 mg did not significantly separate from placebo (29.6% vs. 17.0%, P=ns) [1].

Migraine Pain-Free Response Efficacy

Superior Cost-Effectiveness via SNAE Endpoint: Almotriptan 12.5 mg is More Economical than Sumatriptan

Using a composite endpoint of 'Sustained Pain Free plus No Adverse Events' (SNAE), almotriptan 12.5 mg demonstrated superior cost-effectiveness compared to both sumatriptan 50 mg and 100 mg [1]. The average cost per successfully treated migraine attack (per SNAE achieved) was USD 82 for almotriptan 12.5 mg, compared to USD 133 for sumatriptan 50 mg and USD 138 for sumatriptan 100 mg (2004 USD) [1]. This economic advantage remained robust across extensive sensitivity analyses [1].

Pharmacoeconomics Cost-Effectiveness Health Economics

High Selectivity for 5-HT1B/1D Receptors: Almotriptan Exhibits a 35- to 51-Fold Selectivity Window

Almotriptan demonstrates high affinity for the 5-HT1B and 5-HT1D receptors (pKi = 8.0 for both), which is comparable to other triptans [1]. However, its defining feature is its significant selectivity window. It shows a 35- to 51-fold lower affinity for the 5-HT1A and 5-HT7 receptor subtypes, respectively . This selectivity profile is designed to minimize off-target activity and is a key differentiator from some earlier triptans, which may have a broader receptor interaction profile [1].

Receptor Pharmacology Selectivity Binding Affinity

Low CNS Penetration and Favorable Side Effect Profile: Almotriptan Has One of the Lowest Incidences of CNS Side Effects

A comparative review of triptan side effects found that almotriptan 12.5 mg, along with naratriptan 2.5 mg and sumatriptan 50 mg, had the lowest incidence of central nervous system (CNS) side effects among all triptans reviewed [1]. In contrast, eletriptan 40 mg and 80 mg, rizatriptan 10 mg, and zolmitriptan 2.5 mg and 5 mg were associated with the highest incidence of such adverse events [1]. This favorable CNS tolerability profile is a critical differentiator for both patient acceptability and research models sensitive to CNS perturbations.

Central Nervous System Side Effects Tolerability

Almotriptan (CAS 181183-52-8): Optimal Research and Industrial Application Scenarios Driven by Evidence


Preclinical Migraine Model Development Requiring High and Predictable Systemic Exposure

Based on its ~70% oral bioavailability—the highest among triptans [1]—almotriptan is the ideal reference compound for establishing oral dose-response relationships in rodent migraine models (e.g., nitroglycerin-induced hyperalgesia, cortical spreading depression). Its reliable absorption profile minimizes inter-animal variability and ensures that the intended dose reaches the systemic circulation, a critical advantage over low-bioavailability comparators like sumatriptan (14%) [1]. This makes it a superior positive control for testing novel oral antimigraine agents.

Comparator Arm in Clinical Trials for Novel Migraine Therapeutics

For Phase II/III clinical trials evaluating new acute migraine treatments, almotriptan 12.5 mg serves as a benchmark with a uniquely balanced efficacy/tolerability profile [2]. Its placebo-like adverse event rate (1.8% over placebo) [3] and high sustained pain-free rate when used early (34.7%) [4] make it an excellent active comparator. Using almotriptan allows for a more sensitive detection of tolerability differences with an experimental drug, as its own AE signal is minimal, reducing the risk of masking a new agent's safety issues or benefits.

Pharmacoeconomic and Health Outcomes Research

Almotriptan is a critical tool for studies in pharmacoeconomics and comparative effectiveness research. Its demonstrated economic superiority over sumatriptan, with a cost per successful outcome (SNAE) of USD 82 vs. USD 138 for sumatriptan 100 mg [5], provides a concrete, data-driven basis for modeling healthcare resource utilization and value-based pricing strategies. Researchers can use almotriptan as a case study for cost-effectiveness analyses or as a comparator to evaluate the economic impact of new migraine interventions.

In Vitro Studies of 5-HT1B/1D Receptor Signaling Pathways

Given its high affinity (pKi = 8.0) and 35- to 51-fold selectivity for 5-HT1B/1D over related 5-HT1A and 5-HT7 receptors , almotriptan is the preferred chemical probe for dissecting signaling pathways specifically downstream of these receptors in cell-based assays (e.g., cAMP inhibition in transfected HeLa cells). Its cleaner selectivity profile minimizes confounding signals from off-target receptor activation, providing more interpretable and robust data for pathway analysis and target validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Almotriptan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.